![molecular formula C8H16O B140179 (3S)-3-Ethyl-4-methylpentan-2-one CAS No. 125873-70-3](/img/structure/B140179.png)
(3S)-3-Ethyl-4-methylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Ethyl-4-methylpentan-2-one, also known as isoamyl methyl ketone, is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a fruity odor and is commonly used as a solvent in various industries, including pharmaceuticals, perfumes, and paints. In recent years, this compound has gained significant attention due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (3S)-3-Ethyl-4-methylpentan-2-one methyl ketone is not well understood. However, it is believed to interact with the lipid bilayer of the cell membrane, leading to changes in the membrane's physical properties. This, in turn, can affect various cellular processes, such as ion transport and signal transduction.
Biochemical and Physiological Effects:
Isoamyl methyl ketone has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain cancer cells, such as leukemia and breast cancer cells. It has also been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of (3S)-3-Ethyl-4-methylpentan-2-one methyl ketone is its low toxicity, making it a safer alternative to other solvents commonly used in scientific research. It also has a high boiling point, allowing it to be used in high-temperature reactions. However, one of its limitations is its low solubility in water, making it unsuitable for certain applications.
Zukünftige Richtungen
There are various future directions for the use of (3S)-3-Ethyl-4-methylpentan-2-one methyl ketone in scientific research. One potential area of interest is its use as a solvent in the extraction and purification of natural products. Additionally, further research is needed to understand its mechanism of action and potential applications in the development of new pharmaceuticals and agrochemicals.
Synthesemethoden
The synthesis of (3S)-3-Ethyl-4-methylpentan-2-one methyl ketone can be achieved through several methods, including the oxidation of (3S)-3-Ethyl-4-methylpentan-2-one alcohol, the reaction of (3S)-3-Ethyl-4-methylpentan-2-one chloride with sodium ethoxide, and the reaction of (3S)-3-Ethyl-4-methylpentan-2-one alcohol with acetic anhydride. However, the most common method used for the synthesis of this compound is the oxidation of (3S)-3-Ethyl-4-methylpentan-2-one alcohol using chromic acid.
Wissenschaftliche Forschungsanwendungen
Isoamyl methyl ketone has been found to have various scientific research applications. One of its primary uses is as a solvent in the extraction and purification of natural products, such as essential oils and alkaloids. It has also been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
125873-70-3 |
---|---|
Produktname |
(3S)-3-Ethyl-4-methylpentan-2-one |
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
(3S)-3-ethyl-4-methylpentan-2-one |
InChI |
InChI=1S/C8H16O/c1-5-8(6(2)3)7(4)9/h6,8H,5H2,1-4H3/t8-/m0/s1 |
InChI-Schlüssel |
KNCSWJHMGRXEDN-QMMMGPOBSA-N |
Isomerische SMILES |
CC[C@@H](C(C)C)C(=O)C |
SMILES |
CCC(C(C)C)C(=O)C |
Kanonische SMILES |
CCC(C(C)C)C(=O)C |
Synonyme |
2-Pentanone, 3-ethyl-4-methyl-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.